1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene
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Overview
Description
1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylselanyl group to a selenol group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for halogenation reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of selenol derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The phenylselanyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The benzene ring provides a stable framework for these interactions, allowing the compound to engage in various chemical processes.
Comparison with Similar Compounds
- 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene
- 1-Methyl-4-[2-phenyl-2-(phenylethynyl)benzene
Comparison: 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene is unique due to the presence of the phenylselanyl group, which imparts distinct chemical properties compared to similar compounds
Properties
CAS No. |
926649-96-9 |
---|---|
Molecular Formula |
C21H18Se |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
1-methyl-4-(2-phenyl-2-phenylselanylethenyl)benzene |
InChI |
InChI=1S/C21H18Se/c1-17-12-14-18(15-13-17)16-21(19-8-4-2-5-9-19)22-20-10-6-3-7-11-20/h2-16H,1H3 |
InChI Key |
DFYSUAWOAMTCFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
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